tert-Butyl (1-(4-bromo-3-methoxyphenyl)ethyl)carbamate
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Overview
Description
tert-Butyl (1-(4-bromo-3-methoxyphenyl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromo-substituted phenyl ring, and a methoxy group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(4-bromo-3-methoxyphenyl)ethyl)carbamate typically involves the reaction of 4-bromo-3-methoxyphenylacetic acid with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo group in tert-Butyl (1-(4-bromo-3-methoxyphenyl)ethyl)carbamate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromo group or reduce the carbamate group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in amines or dehalogenated compounds.
Scientific Research Applications
Chemistry: tert-Butyl (1-(4-bromo-3-methoxyphenyl)ethyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It is also used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is used in the synthesis of pharmacologically active compounds that may have therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-bromo-3-methoxyphenyl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The bromo and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl (1-(4-chloro-3-methoxyphenyl)ethyl)carbamate
- tert-Butyl (1-(4-fluoro-3-methoxyphenyl)ethyl)carbamate
- tert-Butyl (1-(4-iodo-3-methoxyphenyl)ethyl)carbamate
Comparison:
- tert-Butyl (1-(4-bromo-3-methoxyphenyl)ethyl)carbamate is unique due to the presence of the bromo group, which can participate in specific substitution reactions that other halogenated derivatives may not undergo as readily.
- The methoxy group provides electron-donating properties, which can influence the compound’s reactivity and interaction with molecular targets.
- Compared to its chloro, fluoro, and iodo analogs, the bromo derivative may exhibit different physical properties such as melting point and solubility, affecting its suitability for various applications.
Properties
IUPAC Name |
tert-butyl N-[1-(4-bromo-3-methoxyphenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-9(16-13(17)19-14(2,3)4)10-6-7-11(15)12(8-10)18-5/h6-9H,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREYXGJPDSNQBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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